Cas no 1289012-84-5 (4-Amino-5-nitropicolinaldehyde)
4-Amino-5-nitropicolinaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-5-nitropicolinaldehyde
- 4-amino-5-nitropyridine-2-carbaldehyde
- 1289012-84-5
- SB53679
- DTXSID90856492
-
- Inchi: 1S/C6H5N3O3/c7-5-1-4(3-10)8-2-6(5)9(11)12/h1-3H,(H2,7,8)
- InChI Key: UBVKGVXHKQTVCK-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C(C=O)C=C1N)=O
Computed Properties
- Exact Mass: 167.03309103g/mol
- Monoisotopic Mass: 167.03309103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 102Ų
4-Amino-5-nitropicolinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029207770-1g |
4-Amino-5-nitropicolinaldehyde |
1289012-84-5 | 95% | 1g |
400.00 USD | 2021-06-01 | |
| Chemenu | CM177712-1g |
4-amino-5-nitropicolinaldehyde |
1289012-84-5 | 95% | 1g |
$408 | 2021-08-05 | |
| Chemenu | CM177712-1g |
4-amino-5-nitropicolinaldehyde |
1289012-84-5 | 95% | 1g |
$408 | 2022-06-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770389-1g |
4-Amino-5-nitropicolinaldehyde |
1289012-84-5 | 98% | 1g |
¥8022.00 | 2024-08-09 |
4-Amino-5-nitropicolinaldehyde Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 4-Amino-5-nitropicolinaldehyde
4-Amino-5-Nitropicolinaldehyde: A Comprehensive Overview
4-Amino-5-nitropicolinaldehyde, also known by its CAS number 1289012-84-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements related to 4-Amino-5-nitropicolinaldehyde, providing a comprehensive understanding of its significance in modern research.
The molecular structure of 4-Amino-5-nitropicolinaldehyde consists of a picolinic aldehyde backbone with an amino group at the 4-position and a nitro group at the 5-position. This arrangement imparts distinctive electronic and steric properties to the molecule. Recent studies have highlighted its role as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Researchers have demonstrated that 4-Amino-5-nitropicolinaldehyde can undergo various reactions, including cycloadditions and condensations, leading to the formation of complex molecular architectures.
One of the most promising applications of 4-Amino-5-nitropicolinaldehyde lies in its use as a precursor for advanced materials. For instance, it has been employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. Recent breakthroughs in this area have further expanded the scope of 4-Amino-5-nitropicolinaldehyde's utility, particularly in the development of energy-efficient materials.
In addition to its role in materials science, 4-Amino-5-nitropicolinaldehyde has also been explored for its potential in pharmaceutical research. The compound's ability to form stable complexes with metal ions has led to investigations into its use as a ligand in drug delivery systems. Recent studies have shown that it can enhance the bioavailability and targeting efficiency of certain therapeutic agents, paving the way for innovative treatments in medicine.
The synthesis of 4-Amino-5-nitropicolinaldehyde typically involves multi-step processes that require precise control over reaction conditions. Traditional methods often rely on nucleophilic aromatic substitution or coupling reactions, but recent advancements have introduced more efficient routes. For example, researchers have developed catalytic systems that significantly reduce reaction times while maintaining high yields. These improvements underscore the growing interest in optimizing the production of 4-Amino-5-nitropicolinaldehyde for large-scale applications.
Beyond its chemical applications, 4-Amino-5-nitropicolinaldehyde has also found relevance in environmental science. Its ability to bind with heavy metal ions makes it a potential candidate for water purification systems. Recent experiments have demonstrated that it can effectively remove contaminants such as lead and mercury from aqueous solutions, offering a sustainable solution to environmental pollution challenges.
In conclusion, 4-Amino-5-nitropicolinaldehyde, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. From materials science to pharmaceuticals and environmental technology, this compound's versatility is driving innovation across multiple disciplines. As researchers uncover new possibilities for this compound, it is poised to play an increasingly important role in shaping future technologies.
1289012-84-5 (4-Amino-5-nitropicolinaldehyde) Related Products
- 35969-75-6(5-nitropyridine-2-carbaldehyde)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)